molecular formula C24H26ClN3O2 B1663099 VU573 Hydrochloride CAS No. 1049717-96-5

VU573 Hydrochloride

Cat. No.: B1663099
CAS No.: 1049717-96-5
M. Wt: 423.9 g/mol
InChI Key: NGZWFCOEEBPBTF-UHFFFAOYSA-N
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Description

VU573 Hydrochloride is a small-molecule inhibitor of inwardly rectifying potassium (Kir) channels, discovered via high-throughput screening (HTS) of a Kir1.1-focused compound library using thallium (Tl+) flux assays . It exhibits preferential inhibition of G protein-coupled inward rectifier potassium (GIRK) channels (Kir3.1/3.2 and Kir3.1/3.4), Kir2.3, and Kir7.1, with weaker activity against Kir1.1 and Kir2.1 . Key findings include:

  • Potency: VU573 inhibits Kir2.3 and Kir7.1 with IC₅₀ values of ~1.3 μM in patch-clamp assays, consistent with Tl+ flux data . For GIRK channels, it shows an IC₅₀ of ~2 μM in mammalian cells .
  • Mechanism: It acts independently of G protein-coupled receptor (GPCR) activation, blocking Kir channels directly .

Properties

CAS No.

1049717-96-5

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H

InChI Key

NGZWFCOEEBPBTF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl

Synonyms

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Selectivity Profile

VU573 distinguishes itself from other Kir inhibitors through its unique selectivity (Table 1):

Compound Primary Targets (IC₅₀) Key Selectivity Notes
VU573 Kir3.X (1–2 μM), Kir2.3 (1.3 μM), Kir7.1 (1.3 μM) 10-fold selectivity for GIRK over Kir1.1; minimal effect on Kir2.1 .
ML418 Kir7.1 (sub-μM) First sub-micromolar Kir7.1 inhibitor; no activity on Kir3.X or Kir2.3 .
VU590 Kir1.1 (19 μM) Weakly inhibits Kir7.1; used as a negative control in insect studies .
R70 (VU573 analog) Kir3.X, Kir2.3 Retains GIRK/Kir2.3 activity but loses Kir7.1 inhibition, enabling selective studies .

Structural Insights :

  • Modifications to VU573’s phenyloxy group (e.g., morpholine substitution in R70) reduce Kir7.1 affinity, highlighting the role of the R-group in channel specificity .
  • Flat structure-activity relationships (SAR) for Kir7.1 suggest challenges in optimizing selectivity without structural diversification .
Functional and Therapeutic Implications
  • Cardiac vs. Neuronal GIRK : VU573 inhibits both Kir3.1/3.2 (neuronal) and Kir3.1/3.4 (cardiac) with equal potency, unlike subtype-specific inhibitors (e.g., tertiapin-Q for Kir3.1/3.4) . This broad activity may limit its therapeutic use in atrial fibrillation, where selective Kir3.1/3.4 blockade is preferred to avoid CNS side effects .
  • Kir2.3 in Atrial Fibrillation : Kir2.3 is implicated in arrhythmogenic currents. VU573’s potent inhibition (IC₅₀ = 1.3 μM) positions it as a tool for studying atrial-selective channelopathies .
  • Insecticidal Action : VU573 induces renal failure in mosquitoes (e.g., Aedes aegypti) by blocking AeKir1 channels, causing flightlessness and death within 24 hours . Its toxicity is enhanced by elevated hemolymph K⁺, a condition post-bloodfeeding .
Assay Compatibility and Limitations
  • Tl+ Flux vs. Electrophysiology : VU573’s IC₅₀ for Kir7.1 in Tl+ flux assays (4.9 μM) aligns with patch-clamp data (1.3 μM) in HEK-293 cells. However, wild-type Kir7.1 activity is undetectable in Tl+ assays without the M125R mutation, which increases single-channel conductance .
  • Species Variability: In Xenopus oocytes, VU573’s inhibition of Kir3.1/3.2 is less potent (~50% at 10 μM) compared to mammalian cells, likely due to differences in membrane lipid composition or auxiliary subunits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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VU573 Hydrochloride
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